2-(3-(Piperidin-1-yl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
This compound is a complex organic molecule that contains a pyridine ring, a piperidine ring, and a boronic ester. The pyridine ring is a six-membered ring with one nitrogen atom, the piperidine ring is a six-membered ring with one nitrogen atom, and the boronic ester (tetramethyl-1,3,2-dioxaborolane) is a boron-containing group that is often used in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are typically solid at room temperature, and the presence of the pyridine and piperidine rings could potentially make this compound a base .Scientific Research Applications
Synthesis and Structural Studies
- The compound and its derivatives have been used as intermediates in synthesizing biologically active compounds, like crizotinib (D. Kong et al., 2016). These processes often involve multiple synthesis steps, confirming the structures through mass spectrometry and NMR spectrum analysis.
- The structural differences between pyridin-2-ylboron derivatives and their impact on chemical reactivity have been explored, offering insights into the stability and molecular interactions of such compounds (J. Sopková-de Oliveira Santos et al., 2003).
Crystallographic and Conformational Analyses
- Detailed crystallographic studies, including X-ray diffraction and DFT analyses, have been conducted on related boric acid ester intermediates to understand their molecular structures and physicochemical properties (P.-Y. Huang et al., 2021). These studies reveal the consistent structures between DFT-optimized molecular structures and crystal structures determined by X-ray diffraction.
Application in Medicinal Chemistry
- Piperidin-1-yl compounds, closely related to the specified compound, have been noted for their significance in medicinal chemistry, especially in the synthesis of rigid diamines (R. Smaliy et al., 2011). These compounds are crucial in creating a range of pharmacologically active molecules.
Corrosion Inhibition Studies
- Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties, particularly in relation to iron corrosion (S. Kaya et al., 2016). This highlights the potential industrial applications of these compounds in materials science.
Catalysis and Organic Synthesis
- These compounds also find use in catalysis and organic synthesis, particularly in the preparation of functionally diverse molecules and in facilitating certain chemical reactions (J. Takagi et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-(3-piperidin-1-ylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)16-9-10-17(21-15-16)23-14-8-13-22-11-6-5-7-12-22/h9-10,15H,5-8,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRNSDBFIXVWHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCCN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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